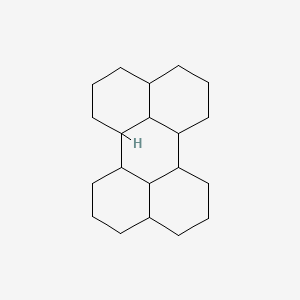
Perhydroperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perhydroperylene, also known as Icosahydroperylene, is a polycyclic aromatic hydrocarbon with the molecular formula C20H32. This compound is characterized by its unique structure, which consists of a fully hydrogenated perylene core. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perhydroperylene can be synthesized through the hydrogenation of perylene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{20}\text{H}{12} + 10\text{H}2 \rightarrow \text{C}{20}\text{H}_{32} ]
Industrial Production Methods: In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure complete hydrogenation of perylene to this compound. The product is then purified through recrystallization or chromatography techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Perhydroperylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form perylene quinones.
Reduction: Further reduction of this compound can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Perylene quinones.
Reduction: Partially hydrogenated perylene derivatives.
Substitution: Halogenated or nitrated perylene derivatives.
Applications De Recherche Scientifique
Perhydroperylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mécanisme D'action
The mechanism of action of perhydroperylene involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, this compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell damage. These properties make it a potential candidate for photodynamic therapy in cancer treatment .
Comparaison Avec Des Composés Similaires
Perylene: The parent compound of perhydroperylene, characterized by its aromatic structure and extensive π-conjugation.
Perylene diimides: Derivatives of perylene with imide functional groups, known for their use in organic electronics and photovoltaics.
Tetrahydroperylene: A partially hydrogenated derivative of perylene with four additional hydrogen atoms.
Uniqueness of this compound: this compound is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its aromatic counterparts. Its high stability and solubility in organic solvents make it suitable for various industrial applications .
Propriétés
Numéro CAS |
47041-72-5 |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a,6b,7,8,9,9a,9b,10,11,12,12a,12b,12c-icosahydroperylene |
InChI |
InChI=1S/C20H32/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-20H,1-12H2 |
Clé InChI |
LGSNPDZPLAPNLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC3C2C(C1)C4CCCC5C4C3CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















